![molecular formula C12H15NO B2486541 4-(1H-indol-3-yl)butan-2-ol CAS No. 22582-69-0](/img/structure/B2486541.png)
4-(1H-indol-3-yl)butan-2-ol
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Overview
Description
“4-(1H-indol-3-yl)butan-2-ol” is a chemical compound with the CAS Number: 22582-69-0 . It has a molecular weight of 189.26 and its IUPAC name is 4-(1H-indol-3-yl)-2-butanol .
Synthesis Analysis
The synthesis of “4-(1H-indol-3-yl)butan-2-ol” involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ for 18 hours . The reaction mixture is then cooled and a saturated solution of Na2SO4 is added . The resulting white precipitate is filtered, and the filtrate is washed with EtOAc .Molecular Structure Analysis
The InChI code for “4-(1H-indol-3-yl)butan-2-ol” is 1S/C12H15NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8-9,13-14H,6-7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(1H-indol-3-yl)butan-2-ol” is a powder that is stored at room temperature . It has a density of 1.136±0.06 g/cm3 .Scientific Research Applications
- Root Growth Promotion : Among synthesized 1,2,4-triazol derivatives, CGR3 (a derivative of 4-(1H-indol-3-yl)butan-2-ol) acts as an agrochemical by stimulating root growth. It enhances primary root length and influences endogenous hormone levels (such as IAA, ABA, and GA₃), playing a crucial role in controlling primary root development .
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (a derivative of 4-(1H-indol-3-yl)butan-2-ol) exhibits inhibitory activity against influenza A. Its IC₅₀ value is 7.53 μmol/L, and it shows the highest selectivity index (SI) value (17.1) against CoxB3 virus .
- Cascade Reaction : 4-(1H-indol-3-yl)butan-2-ol can undergo a base-promoted cascade reaction to form fused β-carbolines. Ammonium salts serve as a nitrogen source and play a crucial role in selectivity control, yielding two different types of β-carbolines .
Agrochemicals and Plant Growth Stimulants
Biological Activity Against Influenza A
Fused β-Carboline Formation
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in changes to cellular processes, leading to the observed biological activities.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations can vary widely, depending on the specific biological activity being exerted.
Pharmacokinetics
Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, or enzymatic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1H-indol-3-yl)butan-2-ol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
4-(1H-indol-3-yl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8-9,13-14H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLPLBXGOXBTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CNC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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